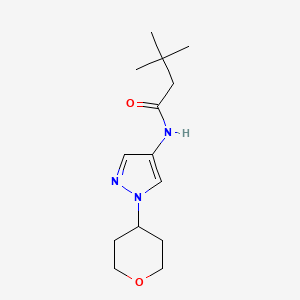
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide” (also known as “F6448-1602” or “3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide”).
Pharmacological Research
Potential Therapeutic Agent: This compound has shown promise as a potential therapeutic agent due to its unique chemical structure. Researchers are exploring its efficacy in treating various diseases, including inflammatory conditions and metabolic disorders. Its ability to interact with specific biological pathways makes it a candidate for drug development .
Chemical Biology
Probe for Biological Pathways: In chemical biology, F6448-1602 can be used as a probe to study and map biological pathways. Its interactions with cellular components can help elucidate mechanisms of action for various biological processes, aiding in the understanding of complex cellular functions .
Medicinal Chemistry
Lead Compound for Drug Design: Medicinal chemists are investigating F6448-1602 as a lead compound for designing new drugs. Its structural features provide a foundation for synthesizing analogs with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer medications .
Biochemical Assays
Enzyme Inhibition Studies: This compound is utilized in biochemical assays to study enzyme inhibition. By observing how F6448-1602 interacts with specific enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for developing enzyme-targeted therapies .
Toxicology
Safety and Toxicity Profiling: In toxicology, F6448-1602 is used to assess the safety and toxicity of new chemical entities. Understanding its toxicological profile helps in predicting potential adverse effects and establishing safe dosage levels for therapeutic use .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Researchers conduct ADME studies on F6448-1602 to understand its pharmacokinetic properties. These studies are essential for determining the compound’s bioavailability, distribution within the body, metabolic pathways, and excretion rates, which are critical for drug development .
Structural Biology
Crystallography and Molecular Modeling: In structural biology, F6448-1602 is used in crystallography and molecular modeling to determine its three-dimensional structure. This information is vital for understanding how the compound interacts with biological targets at the molecular level, aiding in the design of more effective drugs .
Biotechnology
Biotechnological Applications: The compound’s unique properties make it suitable for various biotechnological applications, such as the development of biosensors and diagnostic tools. Its ability to bind to specific biomolecules can be harnessed for detecting and quantifying biological substances in complex samples .
These applications highlight the versatility and potential of F6448-1602 in advancing scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Information synthesized from general knowledge and available scientific literature.
特性
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

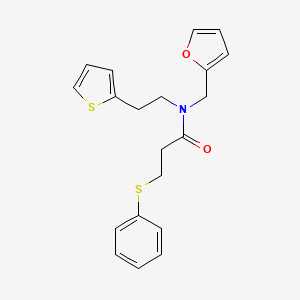
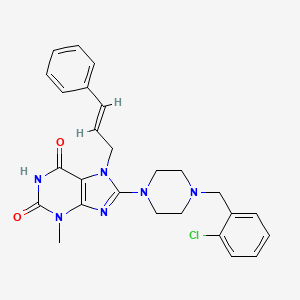

amine dihydrochloride](/img/structure/B2455352.png)
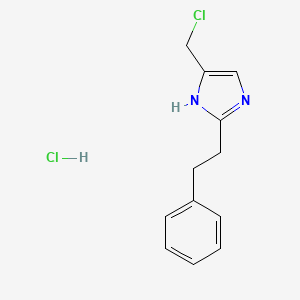
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)


![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)
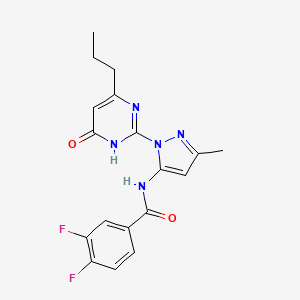
![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2455364.png)

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)
